N-(3,4-DIHYDRO-1(2H)-QUINOLINYLCARBOTHIOYL)-4-NITROBENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-DIHYDRO-1(2H)-QUINOLINYLCARBOTHIOYL)-4-NITROBENZAMIDE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline ring system, a carbothioyl group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIHYDRO-1(2H)-QUINOLINYLCARBOTHIOYL)-4-NITROBENZAMIDE typically involves multiple steps, starting with the preparation of the quinoline ring system. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The carbothioyl group is then introduced through a thiolation reaction, often using reagents like thiourea or thioamides. Finally, the nitrobenzamide moiety is attached via a nucleophilic substitution reaction, using nitrobenzoyl chloride as the electrophile .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques like recrystallization or chromatography, and continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIHYDRO-1(2H)-QUINOLINYLCARBOTHIOYL)-4-NITROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can target the nitro group, converting it to an amine, or the quinoline ring, leading to dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzamide moiety
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or neutral conditions
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and dihydroquinoline derivatives.
Substitution: Various substituted benzamides and quinoline derivatives
Scientific Research Applications
N-(3,4-DIHYDRO-1(2H)-QUINOLINYLCARBOTHIOYL)-4-NITROBENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of N-(3,4-DIHYDRO-1(2H)-QUINOLINYLCARBOTHIOYL)-4-NITROBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline ring system can intercalate with DNA, while the carbothioyl group can form covalent bonds with nucleophilic sites on proteins. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-1(2H)-isoquinolinones: These compounds share a similar quinoline ring system but lack the carbothioyl and nitrobenzamide groups.
1,2,3,4-Tetrahydroisoquinoline derivatives: These compounds have a similar core structure but differ in their substituents and functional groups
Uniqueness
N-(3,4-DIHYDRO-1(2H)-QUINOLINYLCARBOTHIOYL)-4-NITROBENZAMIDE is unique due to its combination of a quinoline ring, a carbothioyl group, and a nitrobenzamide moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications .
Properties
IUPAC Name |
N-(3,4-dihydro-2H-quinoline-1-carbothioyl)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c21-16(13-7-9-14(10-8-13)20(22)23)18-17(24)19-11-3-5-12-4-1-2-6-15(12)19/h1-2,4,6-10H,3,5,11H2,(H,18,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDMLFXFAABFCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=S)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.